molecular formula C16H16N2O5S B5274433 5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide

Cat. No.: B5274433
M. Wt: 348.4 g/mol
InChI Key: CXUFRZJFXNHYRL-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The final step involves the formation of the dimethylbenzamide structure through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed reactions and the implementation of high-throughput screening methods to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it targets microtubules, causing mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other benzodioxole derivatives .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N,2-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-10-3-5-12(8-13(10)16(19)17-2)24(20,21)18-11-4-6-14-15(7-11)23-9-22-14/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUFRZJFXNHYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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